molecular formula C19H22N2O3 B4591728 N-{3-[(3,5-dimethylphenyl)amino]-3-oxopropyl}-3-methoxybenzamide

N-{3-[(3,5-dimethylphenyl)amino]-3-oxopropyl}-3-methoxybenzamide

Cat. No.: B4591728
M. Wt: 326.4 g/mol
InChI Key: UGQSHRWZZDUPBH-UHFFFAOYSA-N
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Description

N-{3-[(3,5-dimethylphenyl)amino]-3-oxopropyl}-3-methoxybenzamide is a useful research compound. Its molecular formula is C19H22N2O3 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 326.16304257 g/mol and the complexity rating of the compound is 417. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Intermolecular Interactions

A study on related molecular structures revealed insights into the influence of intermolecular interactions, such as dimerization and crystal packing, on molecular geometry. These interactions, while having minor effects on bond lengths and angles, significantly impact dihedral angles and the rotational conformation of aromatic rings. This knowledge is vital for understanding how molecular structure affects chemical and physical properties (Karabulut et al., 2014).

Bioactivity

Compounds with a structure similar to "N-{3-[(3,5-dimethylphenyl)amino]-3-oxopropyl}-3-methoxybenzamide" have been studied for their bioactive properties. For example, 3-Methoxybenzamide derivatives have shown potential as inhibitors of nuclear enzymes like ADP-ribosyl transferase, impacting cell differentiation. Such inhibitors can modulate immune responses in vivo, providing a basis for therapeutic applications (Broomhead & Hudson, 1985).

Synthesis and Chemical Properties

Research has focused on the synthesis of related compounds and the exploration of their chemical properties. For instance, the synthesis of N-Benzylphenethylamines, including their metabolism and the structure of their metabolites, has been investigated to understand the pharmacokinetics and toxicology of these novel substances (Šuláková et al., 2021).

Application in Material Science

Studies have also explored the application of similar compounds in material science, such as the development of bioactive supramolecular structures with potential applications in medicine and technology. These structures exhibit notable antileishmanial, antiurease, antibacterial, and antifungal activities, demonstrating the diverse potential of these compounds in biotechnology and pharmaceuticals (Shujah et al., 2013).

Photopolymerization

In the field of polymer chemistry, derivatives of methoxybenzamide have been proposed as photoiniters for nitroxide-mediated photopolymerization, showcasing their utility in developing advanced materials with specific light-induced properties (Guillaneuf et al., 2010).

Properties

IUPAC Name

N-[3-(3,5-dimethylanilino)-3-oxopropyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-13-9-14(2)11-16(10-13)21-18(22)7-8-20-19(23)15-5-4-6-17(12-15)24-3/h4-6,9-12H,7-8H2,1-3H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGQSHRWZZDUPBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CCNC(=O)C2=CC(=CC=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.